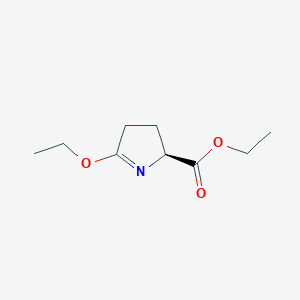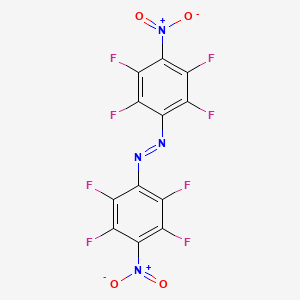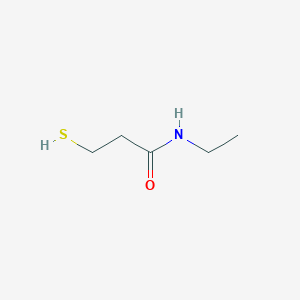
2-(Tribromomethyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tribromomethyl)-4(3H)-quinazolinone is a heterocyclic organic compound that features a quinazolinone core with a tribromomethyl substituent at the 2-position. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tribromomethyl)-4(3H)-quinazolinone typically involves the bromination of a quinazolinone precursor. One common method is the reaction of 2-methyl-4(3H)-quinazolinone with bromine in the presence of a suitable solvent like acetic acid. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the bromine safely and efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tribromomethyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: The tribromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield a 2-(aminomethyl)-4(3H)-quinazolinone derivative.
Applications De Recherche Scientifique
2-(Tribromomethyl)-4(3H)-quinazolinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Tribromomethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The tribromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4(3H)-quinazolinone: Lacks the tribromomethyl group but shares the quinazolinone core.
2-Chloromethyl-4(3H)-quinazolinone: Similar structure with a chloromethyl group instead of tribromomethyl.
2-(Dibromomethyl)-4(3H)-quinazolinone: Contains two bromine atoms instead of three.
Uniqueness
2-(Tribromomethyl)-4(3H)-quinazolinone is unique due to the presence of the tribromomethyl group, which imparts distinct reactivity and biological properties compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propriétés
| 73987-33-4 | |
Formule moléculaire |
C9H5Br3N2O |
Poids moléculaire |
396.86 g/mol |
Nom IUPAC |
2-(tribromomethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H5Br3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15) |
Clé InChI |
UFVGPWKNCAAUJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14449513.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]-3-(trimethylsilyl)prop-2-ynamide](/img/structure/B14449523.png)

![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide](/img/structure/B14449541.png)


![2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester](/img/structure/B14449571.png)
